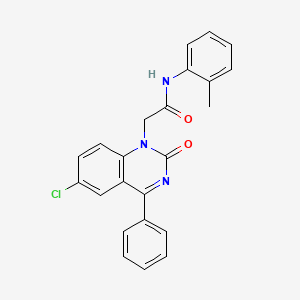
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-methylphenyl)acetamide is a quinazoline derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Chloro Group : Enhances biological activity.
- Carbonyl Moiety : Contributes to reactivity.
- Phenyl Ring : Provides structural stability.
Its molecular formula is C23H18ClN3O2 with a CAS number of 932457-56-2.
Anticancer Activity
Research has shown that quinazoline derivatives exhibit significant anticancer properties. For example, studies indicate that related compounds can inhibit cell proliferation across various cancer cell lines. The following table summarizes the anticancer activity of similar quinazoline derivatives:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| PVHD121 | A549 (Lung) | 0.1 - 0.3 | Tubulin polymerization inhibition |
| Compound X | LNCaP (Prostate) | 0.5 | Apoptosis induction |
| Compound Y | MCF7 (Breast) | 0.4 | Cell cycle arrest |
The compound's mechanism often involves binding to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for cancer cell division .
Antioxidant Activity
Quinazoline derivatives are also noted for their antioxidant properties. A study evaluated the antioxidant capacity of similar compounds using various assays:
- Radical Scavenging Assays
- Transition Metal Ion Chelation
Results indicated that these compounds exhibited high radical scavenging abilities comparable to established antioxidants like ascorbic acid and Trolox .
Case Studies
-
Study on Anticancer Activity :
A recent study focused on a series of quinazoline derivatives, including the compound . The results demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of approximately 0.3 μM. The study highlighted the compound's ability to induce G2/M phase cell cycle arrest . -
Antioxidant Assessment :
Another investigation assessed the antioxidant potential of polyphenolic derivatives related to quinazolines. The study found that these compounds effectively reduced oxidative stress markers in cancer cell lines while maintaining cytocompatibility with normal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The following factors influence their efficacy:
- Substitution Patterns : Variations at specific positions on the quinazoline core can significantly alter activity.
- Functional Groups : The presence of electron-withdrawing or donating groups can enhance or reduce potency.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-7-5-6-10-19(15)25-21(28)14-27-20-12-11-17(24)13-18(20)22(26-23(27)29)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZGKAJGOJXDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














